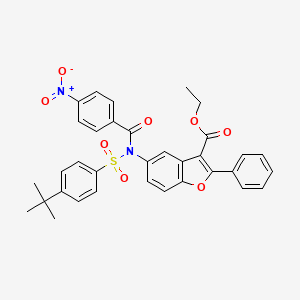

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a sulfonyl group, a nitro group, and an amide group. These functional groups suggest that this compound may have interesting chemical properties and could be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting optical and electronic properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, the ester could be hydrolyzed to a carboxylic acid, or the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of an ester and amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Photolytic Reactions

Research by Ang and Prager (1992) explored the photolytic behavior of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, demonstrating the formation of different products when photolyzed in various alcohols. This study elucidates the photolytic pathways and product formation, which might provide a foundational understanding for similar compounds, including the study of their stability and reactivity under light exposure (Ang & Prager, 1992).

Sulfonimidate Alkylating Agents

Maricich et al. (2013) developed stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate as an alkylating agent. This compound efficiently alkylates various acids to esters and alcohols to ethers under mild conditions. The study provides insights into the selectivity and efficiency of sulfonimidate alkylating agents, potentially applicable to the synthesis or modification of complex organic molecules (Maricich et al., 2013).

Radical Polymerization

A study on the living/controlled radical polymerization of ethyl and n-butyl acrylates mediated by β-sulfinyl nitroxides at temperatures below 90 °C was reported by Drockenmuller, Lamps, and Catala (2004). The research analyzed the influence of the persistent radical stereochemistry on polymerization kinetics. This study's findings might offer valuable perspectives on the polymerization behavior of similar ethyl-containing compounds (Drockenmuller, Lamps, & Catala, 2004).

Mécanisme D'action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .

Orientations Futures

The future research directions for this compound could be vast, depending on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models. If it’s a material for electronic devices, studies could focus on its optical and electronic properties .

Propriétés

IUPAC Name |

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O8S/c1-5-43-33(38)30-28-21-26(17-20-29(28)44-31(30)22-9-7-6-8-10-22)35(32(37)23-11-15-25(16-12-23)36(39)40)45(41,42)27-18-13-24(14-19-27)34(2,3)4/h6-21H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQVCDXUSPNRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)

![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)

![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)